molecular formula C7H10Cl2N2 B13578363 [(3-Chloropyridin-2-yl)methyl](methyl)aminehydrochloride

[(3-Chloropyridin-2-yl)methyl](methyl)aminehydrochloride

Cat. No.: B13578363
M. Wt: 193.07 g/mol
InChI Key: SLQMVVQBDJKBHI-UHFFFAOYSA-N
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Description

(3-chloropyridin-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloropyridin-2-yl)methylamine hydrochloride typically involves the reaction of 3-chloropyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3-chloropyridine, formaldehyde, methylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.

    Procedure: 3-chloropyridine is reacted with formaldehyde and methylamine in the presence of a catalyst, such as hydrochloric acid, to form (3-chloropyridin-2-yl)methylamine. The product is then isolated and purified to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (3-chloropyridin-2-yl)methylamine hydrochloride follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials.

    Continuous Monitoring: The reaction conditions, such as temperature and pH, are continuously monitored to ensure optimal yield.

    Purification: The crude product is purified using techniques such as crystallization or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-chloropyridin-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophilic centers.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and other electrophilic compounds. The reactions are typically carried out in polar solvents such as ethanol or water, under mild to moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions include various N-alkyl and N-acyl derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

(3-chloropyridin-2-yl)methylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which (3-chloropyridin-2-yl)methylamine hydrochloride exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-chloropyridin-2-yl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and research applications.

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

1-(3-chloropyridin-2-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-9-5-7-6(8)3-2-4-10-7;/h2-4,9H,5H2,1H3;1H

InChI Key

SLQMVVQBDJKBHI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC=N1)Cl.Cl

Origin of Product

United States

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